
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two bromine-containing groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane typically involves the bromination of cyclohexane derivatives. One common method is the radical bromination of 1-(2-ethyl)-2-(methyl)cyclohexane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would include rigorous purification steps to obtain the desired stereoisomer with high purity. Techniques such as distillation, recrystallization, and chromatography are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Reduction: Formation of cyclohexane derivatives without bromine substituents.
Applications De Recherche Scientifique
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound forms alkenes through the removal of
Propriétés
Numéro CAS |
87716-93-6 |
|---|---|
Formule moléculaire |
C9H16Br2 |
Poids moléculaire |
284.03 g/mol |
Nom IUPAC |
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane |
InChI |
InChI=1S/C9H16Br2/c10-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2/t8-,9-/m0/s1 |
Clé InChI |
YPEODRJPUJXOCS-IUCAKERBSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)CCBr)CBr |
SMILES canonique |
C1CCC(C(C1)CCBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


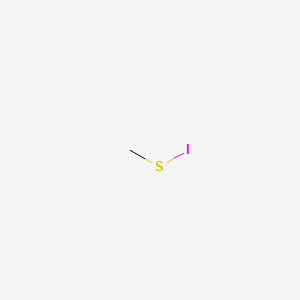
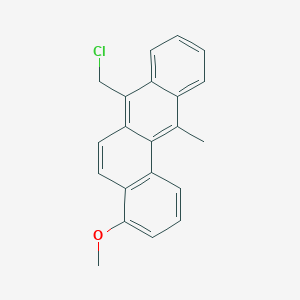
![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
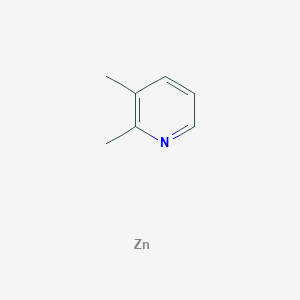
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
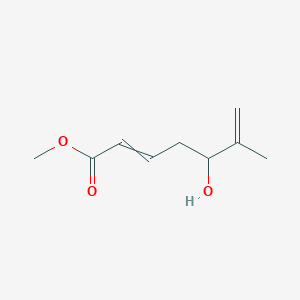


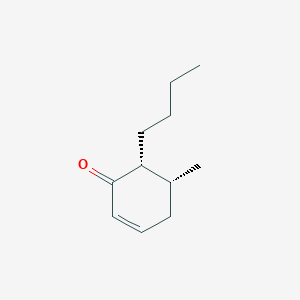
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)

![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
